N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-4-chlorobenzamide
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Overview
Description
N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-4-chlorobenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-4-chlorobenzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thiourea, chlorobenzoyl chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-4-chlorobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or proteins involved in cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-4-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual chlorophenyl and thioxoimidazolidinyl groups make it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C18H14Cl2N4O3S |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C18H14Cl2N4O3S/c19-11-3-1-10(2-4-11)16(26)22-24-14(9-15(21)25)17(27)23(18(24)28)13-7-5-12(20)6-8-13/h1-8,14H,9H2,(H2,21,25)(H,22,26) |
InChI Key |
GRBNEEWJSVWWJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)N)Cl |
Origin of Product |
United States |
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